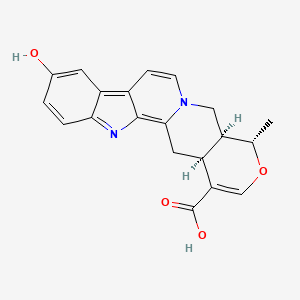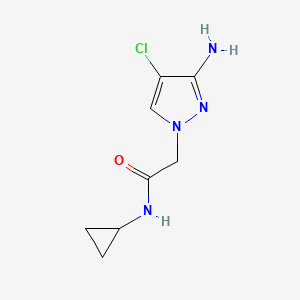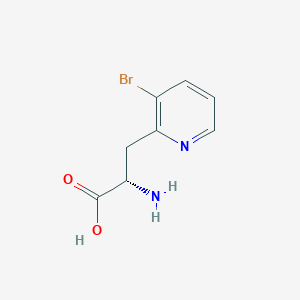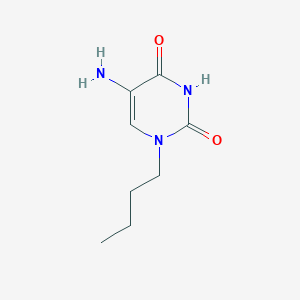
(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is a heterocyclic compound that contains both pyrazole and pyrrole rings. These types of compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and pyrrole moieties in a single molecule can lead to unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol typically involves the condensation of pyrazole and pyrrole derivatives. One common method is the reaction of pyrazole-4-carbaldehyde with pyrrole in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of pyrazole-4-carboxaldehyde and pyrrole-2-carboxaldehyde.
Reduction: Formation of pyrazole-4-ylmethanol and pyrrole-2-ylmethanol.
Substitution: Formation of various substituted pyrazole and pyrrole derivatives.
科学的研究の応用
Chemistry: (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its unique structure allows it to interact with multiple biological pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
- (1H-Pyrazol-4-yl)methanol
- (1H-Pyrrol-2-yl)methanol
- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Comparison: (1H-Pyrazol-4-yl)(1H-pyrrol-2-yl)methanol is unique due to the presence of both pyrazole and pyrrole rings in a single molecule This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these rings
特性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC名 |
1H-pyrazol-4-yl(1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c12-8(6-4-10-11-5-6)7-2-1-3-9-7/h1-5,8-9,12H,(H,10,11) |
InChIキー |
ZEFBNKMPZHAPBP-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,6R,7S,9S)-4,4-dimethyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylic acid](/img/structure/B13066430.png)
![(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate](/img/structure/B13066432.png)

![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)

![3-[(3-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13066462.png)


![{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13066482.png)

![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
